4,6-Dimethylbenzo[d]isoxazol-3-amine
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Overview
Description
4,6-Dimethylbenzo[d]isoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,6-dimethyl-2-nitrophenol with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4,6-Dimethylbenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethylbenzo[d]isoxazol-5-amine
- 3,5-Dimethylisoxazole
- 4-Methylisoxazole
Uniqueness
4,6-Dimethylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4,6-dimethyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)12-11-9(8)10/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
UZTMFDOUMOTFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)ON=C2N)C |
Origin of Product |
United States |
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